Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the Biginelli reaction , which combines three components (substituted aldehyde, ethyl acetoacetate, and urea) in one pot to yield intermediate compounds . These intermediates are then further modified to obtain the final product.
Molecular Structure Analysis
The molecular structure of Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate consists of a piperazine ring, a benzo[b]thiophene moiety, and a sulfonyl group. The benzo[b]thiophene unit imparts aromaticity and contributes to the overall stability of the compound .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-inflammatory Agents
Thiophene derivatives have been shown to possess anti-inflammatory properties. For example, compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents .
Serotonin Antagonists
Some thiophene compounds are used as serotonin antagonists and have therapeutic implications in the treatment of Alzheimer’s disease .
Synthesis of Thiophene Derivatives
Thiophene-based analogs are a potential class of biologically active compounds, and their synthesis is an area of interest for medicinal chemists looking to develop compounds with a variety of biological effects .
Anti-microbial Properties
Thiophene derivatives have also been synthesized and studied for their anti-microbial properties .
Future Directions
: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Link
properties
IUPAC Name |
ethyl 4-[4-(1-benzothiophen-5-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-2-30-22(27)24-10-12-25(13-11-24)32(28,29)19-6-3-16(4-7-19)21(26)23-18-5-8-20-17(15-18)9-14-31-20/h3-9,14-15H,2,10-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOVMHFFQAUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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